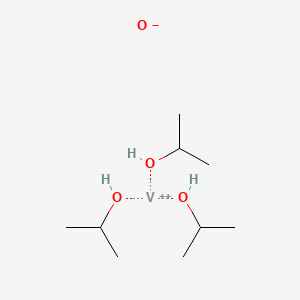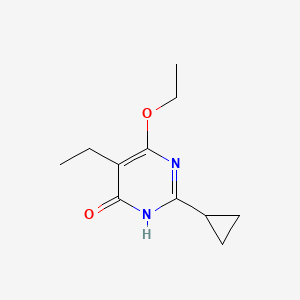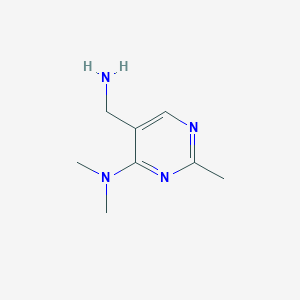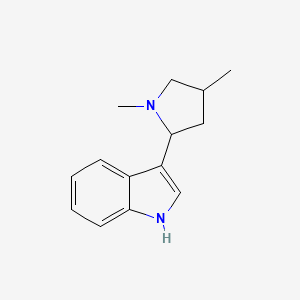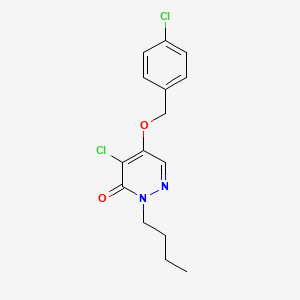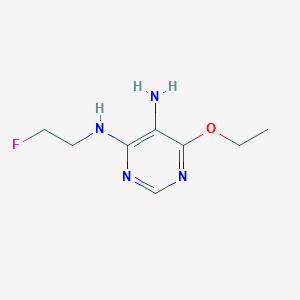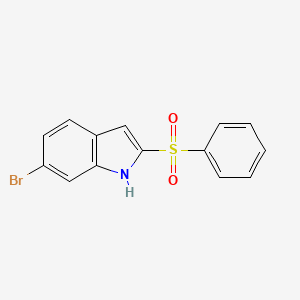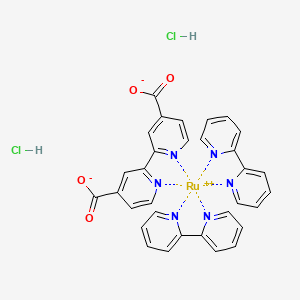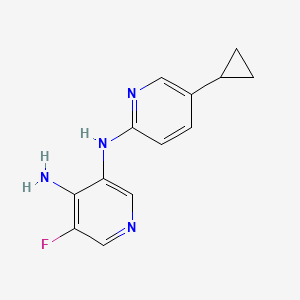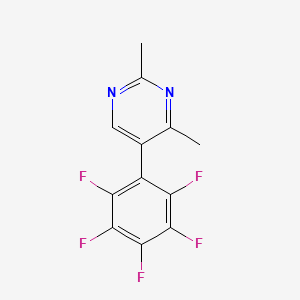
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is distinguished by the presence of two methyl groups at positions 2 and 4, and a perfluorophenyl group at position 5. The perfluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(perfluorophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethylpyrimidine and perfluorophenyl derivatives.
Coupling Reaction: The key step involves a coupling reaction between 2,4-dimethylpyrimidine and a perfluorophenyl halide (e.g., perfluorophenyl bromide) in the presence of a base such as potassium carbonate and a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of the Coupling Reaction: Utilizing larger reactors and optimized reaction conditions to achieve higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrimidine ring can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-(perfluorophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The perfluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the perfluorophenyl group, resulting in different chemical and biological properties.
5-Phenylpyrimidine: Contains a phenyl group instead of a perfluorophenyl group, leading to differences in reactivity and applications.
2,4,6-Trimethylpyrimidine:
Uniqueness
2,4-Dimethyl-5-(perfluorophenyl)pyrimidine is unique due to the presence of the perfluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials and exploring novel chemical reactions.
Properties
Molecular Formula |
C12H7F5N2 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2,3,4,5,6-pentafluorophenyl)pyrimidine |
InChI |
InChI=1S/C12H7F5N2/c1-4-6(3-18-5(2)19-4)7-8(13)10(15)12(17)11(16)9(7)14/h3H,1-2H3 |
InChI Key |
FYIQKSGXXPSEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=C(C(=C(C(=C2F)F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


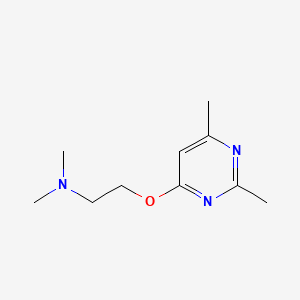
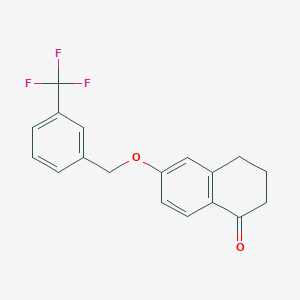
![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)

